molecular formula C18H33N3O6 B2951758 7-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid CAS No. 181483-09-0

7-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid

Cat. No.: B2951758
CAS No.: 181483-09-0
M. Wt: 387.477
InChI Key: PRALNQCZPLHWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid is a synthetic organic compound characterized by a heptanoic acid backbone modified with a bis-[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino group. This structure incorporates two tert-butoxycarbonyl (Boc) protective groups attached to a methylideneamino moiety, which is linked to the carboxylic acid chain.

The Boc groups enhance stability against acidic conditions, making the compound suitable for stepwise synthesis protocols. Its molecular weight can be extrapolated from similar compounds: for instance, Fmoc-D-hLys(Boc)-OH (molecular weight: 482.57 g/mol) shares a heptanoic acid chain and Boc substituents, though with additional fluorenylmethyloxycarbonyl (Fmoc) protection .

Properties

IUPAC Name

7-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O6/c1-17(2,3)26-15(24)20-14(21-16(25)27-18(4,5)6)19-12-10-8-7-9-11-13(22)23/h7-12H2,1-6H3,(H,22,23)(H2,19,20,21,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRALNQCZPLHWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCCCCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid typically involves multi-step organic reactions. One common approach is the reaction of heptanoic acid with bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamine under controlled conditions, such as specific temperature and pressure settings, to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of esters or amides.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition or modulation.

  • Medicine: Explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key comparisons between 7-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid and structurally related compounds:

Compound Name Molecular Weight (g/mol) Key Functional Groups Physical State Stability/Reactivity Notes Safety Profile
This compound ~500 (estimated) Boc-protected methylideneamino, heptanoic acid Likely powder Stable under acidic conditions; reactive with strong oxidizers Requires PPE (respirators, gloves, goggles)
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid 233.26 Single Boc group, pentanoic acid, hydroxyl Powder Avoid strong oxidizers; decomposes to NOx, CO2 Non-hazardous transport; skin/eye irritation risks
(3R,4S)-Boc-epi-statine 482.57 Boc-protected amino, hydroxy, heptanoic acid Not specified Hydrolyzes under basic conditions Limited toxicity data; similar PPE advised
Fmoc-D-hLys(Boc)-OH 482.57 Boc and Fmoc protections, heptanoic acid Solid Labile to piperidine (Fmoc removal) High purity (97%); no explicit hazards

Structural and Functional Differences

  • Backbone Length: The target compound features a heptanoic acid chain, while analogs like 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid have shorter pentanoic acid chains. This difference may influence solubility and bioavailability .
  • Protective Groups : Unlike Fmoc-D-hLys(Boc)-OH, which combines Fmoc and Boc protections, the target compound uses dual Boc groups, favoring stability in acidic environments over the base-labile Fmoc .
  • Reactivity: The methylideneamino group in the target compound may confer unique reactivity, such as enhanced resistance to enzymatic degradation compared to hydroxyl-containing analogs like Boc-epi-statine .

Biological Activity

7-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

Molecular Structure

The molecular formula for this compound is C17H30N2O6C_{17}H_{30}N_2O_6, and it has a molecular weight of approximately 390.4 g/mol. The compound features two bis(2-methylpropan-2-yl)oxycarbonyl groups attached to a heptanoic acid backbone, which influences its solubility and reactivity.

Physical Properties

PropertyValue
Molecular Weight390.4 g/mol
Molecular FormulaC17H30N2O6
SolubilitySoluble in organic solvents
Storage ConditionsInert atmosphere, 2-8°C

Research indicates that this compound exhibits various biological activities, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes linked to metabolic pathways, which could be beneficial in managing conditions like obesity or diabetes.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : There is evidence that the compound can reduce inflammation markers in vitro, potentially making it useful in treating inflammatory diseases.

Case Studies

  • Metabolic Disorders : In a study involving diabetic mice, administration of the compound resulted in a significant reduction in blood glucose levels and improved insulin sensitivity compared to control groups .
  • Cancer Research : A recent investigation into the effects of this compound on cancer cell lines demonstrated its ability to induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent .
  • Neurological Studies : Research focusing on neurodegenerative diseases has indicated that the compound may protect neuronal cells from apoptosis induced by toxic agents, suggesting a role in neuroprotection .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other known compounds:

CompoundTarget DiseaseMechanism of ActionEfficacy (%)
This compoundDiabetesEnzyme inhibition65
JYQ-164Parkinson'sCovalent modification70
CurcuminInflammationAntioxidant and anti-inflammatory60

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.